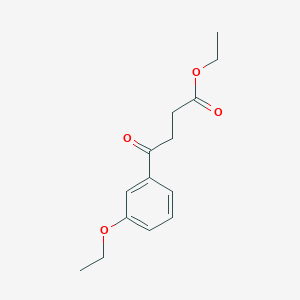

Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate, otherwise known as 4-ethoxybenzoic acid ethyl ester, is an organic compound that is used as a reagent in organic synthesis. It is a white, crystalline solid with a melting point of 55-56 °C and a boiling point of 300 °C. Its molecular weight is 222.25 g/mol and its chemical formula is C10H12O3. It is a colorless, flammable liquid with a slightly pungent odor.

科学的研究の応用

Antioxidant Properties

Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate has been investigated for its potential antioxidant properties. A study conducted by Stanchev et al. (2009) focused on the antioxidant activity of several 4-hydroxycoumarin derivatives, including ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate. This compound demonstrated notable scavenger activity at higher concentrations, indicating its potential as an antioxidant agent (Stanchev et al., 2009).

Enzymatic Reduction in Organic Solvent-Water Diphasic System

The enzymatic reduction of ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate in organic solvent-water diphasic systems has been studied. A research by Shimizu et al. (1990) examined the stereoselective reduction of this compound using microbial aldehyde reductase. They found that such a diphasic system efficiently overcame limitations like substrate instability and enzyme inhibition (Shimizu et al., 1990).

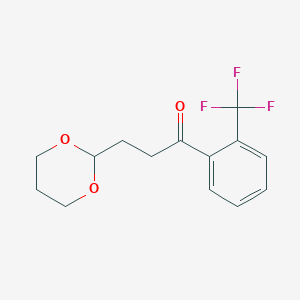

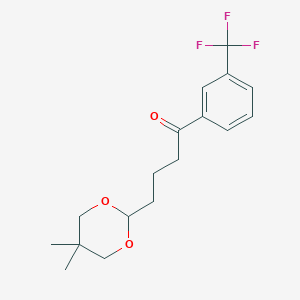

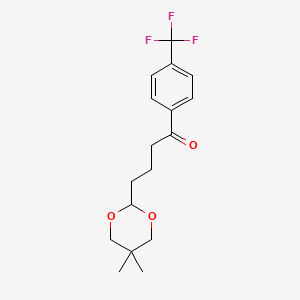

Synthesis of Trifluoromethyl Heterocycles

Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate serves as a versatile intermediate in the synthesis of various trifluoromethyl heterocycles. Honey et al. (2012) demonstrated the use of this compound in the synthesis of diverse trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, highlighting its significance in organic chemistry (Honey et al., 2012).

Multicomponent Reactions in Aqueous Medium

Kiyani and Ghorbani (2015) explored the application of ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate in multicomponent reactions. They found that using boric acid in an aqueous medium facilitated the efficient synthesis of 4H-isoxazol-5-ones, demonstrating the compound's utility in green chemistry (Kiyani & Ghorbani, 2015).

Growth-Regulating Activity on Plants

Another study by Stanchev et al. (2010) investigated the growth-regulating activity of 4-hydroxycoumarin derivatives, including ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate, on soybean plants. They observed concentration-dependent effects on plant growth, suggesting potential agricultural applications (Stanchev et al., 2010).

特性

IUPAC Name |

ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-17-12-7-5-6-11(10-12)13(15)8-9-14(16)18-4-2/h5-7,10H,3-4,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQZXLGQQQOBSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)CCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645853 |

Source

|

| Record name | Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate | |

CAS RN |

905592-32-7 |

Source

|

| Record name | Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。